GW-791343 -

GW-791343

Catalog Number: EVT-1574498
CAS Number:
Molecular Formula: C20H24F2N4O
Molecular Weight: 374.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

GW-791343 was developed by GlaxoSmithKline (GSK) as part of their research into metabolic disorders. The compound is synthesized through a series of chemical reactions that involve various intermediates and reagents, allowing for its unique structural characteristics.

Classification

GW-791343 is classified as a selective PPAR gamma modulator. PPAR gamma is a type of nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism, making it a target for drugs aimed at conditions such as diabetes and obesity.

Synthesis Analysis

Methods

The synthesis of GW-791343 involves multiple steps, utilizing specific reagents and conditions to achieve the desired molecular structure. The general synthetic route includes:

  1. Formation of Intermediate Compounds: Initial reactions typically involve the coupling of aromatic and aliphatic components to form key intermediates.
  2. Functional Group Modifications: Subsequent steps involve the introduction and modification of functional groups to enhance biological activity.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity suitable for biological testing.

Technical Details

The synthesis may require specific catalysts and solvents, along with controlled temperatures and reaction times to optimize yield and selectivity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of GW-791343 at each stage of synthesis.

Molecular Structure Analysis

Structure

The molecular structure of GW-791343 can be represented by its chemical formula, which includes various functional groups that contribute to its activity as a PPAR gamma modulator. The compound features a complex arrangement of carbon, hydrogen, oxygen, and nitrogen atoms.

Data

  • Molecular Formula: C18_{18}H19_{19}N3_{3}O3_{3}
  • Molecular Weight: Approximately 325.36 g/mol
  • Structural Characteristics: The compound exhibits specific stereochemistry that is crucial for its interaction with biological targets.
Chemical Reactions Analysis

Reactions

GW-791343 undergoes various chemical reactions, primarily involving:

  1. Nucleophilic Substitutions: These reactions are essential for modifying functional groups on the aromatic rings.
  2. Oxidation/Reduction Reactions: These processes may be employed to introduce or modify oxygen-containing groups, enhancing solubility and bioavailability.
  3. Cyclization Reactions: Some synthetic routes may involve cyclization to form cyclic structures that are essential for receptor binding.

Technical Details

The reaction conditions must be carefully controlled to prevent side reactions and ensure high selectivity towards the desired product. Reaction monitoring is typically performed using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Mechanism of Action

Process

GW-791343 exerts its effects through selective modulation of PPAR gamma pathways. Upon binding to PPAR gamma, the compound influences gene expression related to:

  • Lipid metabolism
  • Insulin sensitivity
  • Inflammatory responses

This modulation leads to improved metabolic profiles in preclinical models, suggesting potential benefits in treating conditions like type 2 diabetes and obesity.

Data

Research indicates that GW-791343 enhances insulin sensitivity and promotes fatty acid oxidation while reducing inflammation in adipose tissues.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but poorly soluble in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range indicative of crystalline compounds.

Chemical Properties

  • Stability: GW-791343 exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The compound is reactive towards nucleophiles due to the presence of electrophilic centers within its structure.
Applications

Scientific Uses

GW-791343 has been investigated primarily for its potential applications in:

  1. Metabolic Disorders: As a treatment option for type 2 diabetes, obesity, and dyslipidemia due to its role in enhancing insulin sensitivity.
  2. Inflammatory Diseases: Research suggests it may have applications in managing chronic inflammatory conditions by modulating immune responses.
  3. Cardiovascular Health: Its ability to influence lipid profiles positions it as a candidate for cardiovascular disease prevention strategies.
Introduction to GW-791343: Chemical Identity and Pharmacological Context

Chemical Nomenclature and Structural Characterization

GW-791343 hydrochloride (chemical name: 2-[(3,4-Difluorophenyl)amino]-N-[2-methyl-5-(1-piperazinylmethyl)phenyl]-acetamide trihydrochloride) is a synthetic small molecule with the molecular formula C₂₀H₂₄F₂N₄O·3HCl and a molecular weight of 483.81 g/mol [3] [6] [9]. Its structure features three distinct pharmacophores: (1) a 3,4-difluoroanilino group, (2) a N-acetyl linkage, and (3) a 2-methyl-5-(piperazinylmethyl)phenyl moiety [1] [4]. The hydrochloride salt form enhances aqueous solubility (>100 mM in water), facilitating in vitro pharmacological studies [3] [9].

Structural studies indicate that the difluorophenyl group enhances membrane permeability, while the piperazinyl moiety contributes to receptor interaction specificity. The methyl substituent on the phenyl ring sterically influences binding orientation at the P2X7 receptor's allosteric site [1] [4]. This molecular architecture underlies GW-791343's unique species-dependent effects, as the human and rat P2X7 receptors differ in key residues (e.g., position 95) within the allosteric binding pocket [1].

Table 1: Chemical Identity of GW-791343 Hydrochloride

PropertySpecification
IUPAC Name2-[(3,4-Difluorophenyl)amino]-N-[2-methyl-5-(1-piperazinylmethyl)phenyl]acetamide trihydrochloride
CAS Number309712-55-8
Molecular FormulaC₂₀H₂₄F₂N₄O·3HCl
Molecular Weight483.81 g/mol
Purity≥99% (HPLC)
Solubility100 mM in H₂O and DMSO
Storage ConditionsDesiccated at room temperature or -20°C long-term

Synthesis and Analytical Profiling

GW-791343 is synthesized via multi-step organic reactions, culminating in a trihydrochloride salt precipitation to ensure stability [9]. While detailed synthetic routes remain proprietary, analytical characterization confirms high purity (>99% by HPLC) and consistent batch-to-batch reproducibility [3] [9]. Key quality control metrics include:

  • Spectroscopic Validation: Nuclear magnetic resonance (NMR) confirms structural integrity, with characteristic peaks for the difluorophenyl group (δ 115–120 ppm in ¹⁹F-NMR) and piperazinyl protons (δ 2.5–3.5 ppm in ¹H-NMR) [9].
  • Chromatographic Purity: Reverse-phase HPLC with UV detection (λ=254 nm) shows a single dominant peak, with impurities <1% [6] [9].
  • Solubility Profile: High solubility in aqueous and dimethyl sulfoxide (DMSO) solutions enables flexible experimental dosing [3] [6].

The compound is supplied as a lyophilized powder stable for >12 months when stored desiccated at room temperature [6] [9].

Pharmacological Classification as a P2X7 Receptor Allosteric Modulator

GW-791343 is a prototypical allosteric modulator of the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP [1] [4]. Its mechanism exhibits unprecedented species-specific duality:

  • Negative Allosteric Modulation (NAM) at the human P2X7 receptor (pIC₅₀ = 6.9–7.2), non-competitively inhibiting ATP-induced ion flux and pore formation [1] [4] [6].
  • Positive Allosteric Modulation (PAM) at the rat P2X7 receptor, enhancing ATP potency by >10-fold and maximal responses by 40–60% [1] [4].

Functional assays in HEK-293 cells expressing recombinant P2X7 receptors demonstrate that GW-791343:

  • Reduces maximal agonist (BzATP) responses by 80–90% in human receptors without affecting ATP binding affinity [1] [4].
  • Increases ethidium accumulation by 150% in rat receptors at submaximal ATP concentrations [1].
  • Dissociates rapidly from human receptors (t₁/₂ ~45 min), contrasting with irreversible antagonists like oxidized ATP [4].

Table 2: Pharmacodynamic Profile of GW-791343 at P2X7 Receptors

ParameterHuman P2X7 ReceptorRat P2X7 Receptor
Modulator TypeNegative Allosteric ModulatorPositive Allosteric Modulator
pIC₅₀ (Potency)6.9 – 7.2 (~0.1–0.4 µM)Not applicable
Maximal Inhibition80–90%
Maximal Enhancement40–60%
Binding SiteAllosteric (Amino Acid 95)Allosteric (Amino Acid 95)
Effect on ATP EC₅₀No change10-fold decrease

This species divergence is mechanistically attributed to amino acid residue 95 (rat: Glu; human: Ala), confirmed via chimeric receptor studies [1]. Mutation of human Ala95 to Glu converts GW-791343 into a PAM, underscoring this residue's role in determining modulator efficacy [1]. Unlike competitive antagonists (e.g., PPADS), GW-791343 stabilizes distinct receptor conformations: a closed/inactive state in humans versus an ATP-sensitized state in rats [4] [6]. This duality makes it a critical tool for dissecting P2X7 receptor pharmacology across species [1] [4].

Properties

Product Name

GW-791343

IUPAC Name

2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide

Molecular Formula

C20H24F2N4O

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C20H24F2N4O/c1-14-2-3-15(13-26-8-6-23-7-9-26)10-19(14)25-20(27)12-24-16-4-5-17(21)18(22)11-16/h2-5,10-11,23-24H,6-9,12-13H2,1H3,(H,25,27)

InChI Key

GRUWKTIRBBPZSD-UHFFFAOYSA-N

Synonyms

GW791343
N(2)-(3,4-difluorophenyl)-N(1)-(2-methyl-5-(1-piperazinylmethyl)phenyl)glycinamide dihydrochloride

Canonical SMILES

CC1=C(C=C(C=C1)CN2CCNCC2)NC(=O)CNC3=CC(=C(C=C3)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.